3-{(Z)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-(thiomorpholin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one
CAS No.:
Cat. No.: VC16280431
Molecular Formula: C21H24N4O3S3
Molecular Weight: 476.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H24N4O3S3 |
|---|---|
| Molecular Weight | 476.6 g/mol |
| IUPAC Name | (5Z)-3-(3-methoxypropyl)-5-[(9-methyl-4-oxo-2-thiomorpholin-4-ylpyrido[1,2-a]pyrimidin-3-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
| Standard InChI | InChI=1S/C21H24N4O3S3/c1-14-5-3-6-24-17(14)22-18(23-8-11-30-12-9-23)15(19(24)26)13-16-20(27)25(21(29)31-16)7-4-10-28-2/h3,5-6,13H,4,7-12H2,1-2H3/b16-13- |
| Standard InChI Key | UHNYFHIRQWLYLT-SSZFMOIBSA-N |
| Isomeric SMILES | CC1=CC=CN2C1=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)CCCOC)N4CCSCC4 |
| Canonical SMILES | CC1=CC=CN2C1=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)CCCOC)N4CCSCC4 |
Introduction
The compound 3-{(Z)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-(thiomorpholin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one is a heterocyclic organic molecule. It belongs to a class of compounds characterized by a pyrido[1,2-a]pyrimidine core fused with thiazolidine and thiomorpholine functional groups. These structural features make it a candidate for various biological and pharmacological investigations due to its potential bioactivity.
Structural Features
The compound exhibits the following structural characteristics:
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Core Structure: A pyrido[1,2-a]pyrimidine scaffold, which is known for its stability and ability to interact with biological targets.
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Functional Groups:
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A thiazolidine ring containing sulfur and oxygen atoms, which can participate in hydrogen bonding and other interactions.
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A methoxypropyl substituent that increases solubility and may enhance bioavailability.
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A thiomorpholine group, which is a sulfur-containing heterocycle often associated with drug-like properties.
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Synthesis
The synthesis of this compound typically involves multi-step reactions:
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Formation of the thiazolidine ring through cyclization of appropriate precursors.
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Introduction of the pyrido[1,2-a]pyrimidine moiety via condensation reactions.
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Functionalization with methoxypropyl and thiomorpholine groups.
These steps often require controlled conditions such as specific catalysts, solvents, and temperatures.
Applications in Drug Design
The compound's unique structure makes it a promising candidate for drug development:
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Its heterocyclic framework can be optimized for enzyme inhibition or receptor binding.
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The methoxy group enhances solubility, improving pharmacokinetics.
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The sulfur atoms provide opportunities for covalent bonding with biological targets.
Research Gaps
Despite its potential, the following areas require further exploration:
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Detailed biological assays to establish its pharmacological profile.
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Toxicological studies to evaluate safety in preclinical models.
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Structural optimization to improve potency and selectivity.
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